
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride, also known as TFPAC or TFPACA, is a chemical compound that has been widely used in scientific research. It is a cyclopentylamine derivative that contains a trifluoromethyl group, which makes it a valuable tool in various fields of study.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and schizophrenia. This compound derivatives have also been studied for their potential as inhibitors of enzymes involved in cellular signaling pathways.
Wirkmechanismus
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is believed to exert its biological effects through modulation of neurotransmitter systems in the brain. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are involved in mood regulation and reward processing. This compound has also been shown to have affinity for certain receptors, including the 5-HT2B receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, this compound derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to modulate immune function and inflammation, making it a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for certain receptors. It also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, this compound is not without its limitations. One major limitation is its potential toxicity, which can limit its use in vivo. In addition, this compound derivatives can be difficult to synthesize, and their biological effects can be highly dependent on the specific structural modifications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride. One area of interest is the development of this compound derivatives with improved selectivity and potency for specific targets. Another area of interest is the use of this compound as a tool for studying the structure and function of neurotransmitter systems in the brain. Finally, this compound derivatives may have potential as therapeutic agents for a range of diseases, and further research is needed to explore their potential in this area.
Synthesemethoden
The synthesis of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves the reaction of 2-(trifluoromethyl)cyclopentanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reduced with sodium borohydride to yield this compound hydrochloride. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZKEXLRJGUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
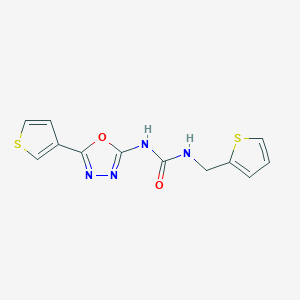
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
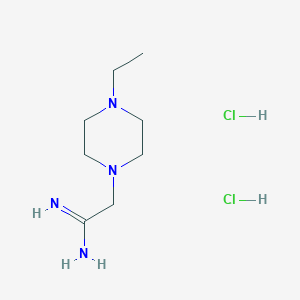
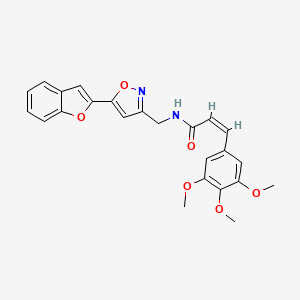
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
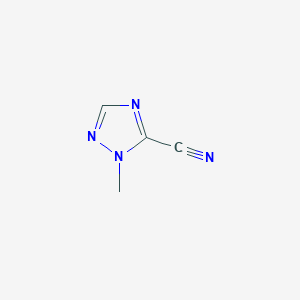
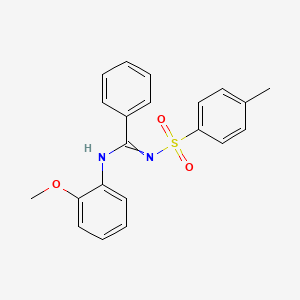
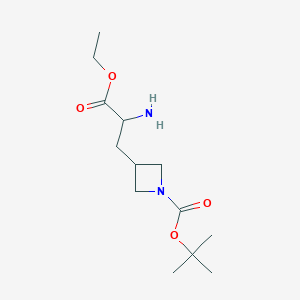

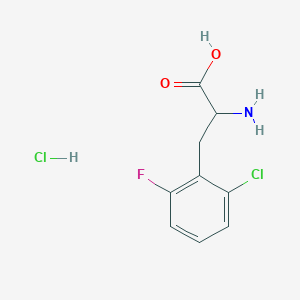
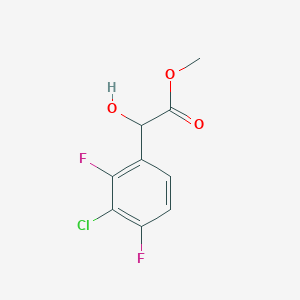
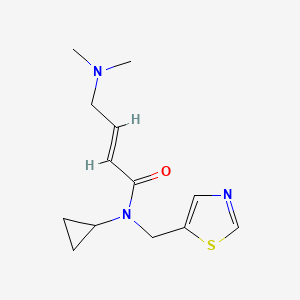
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)
